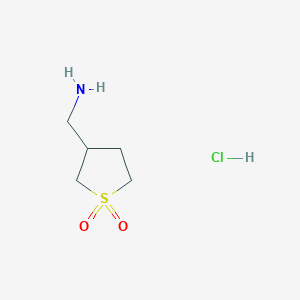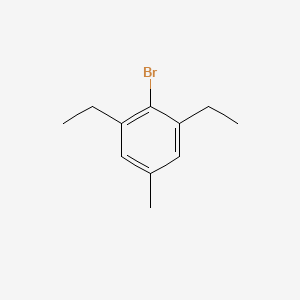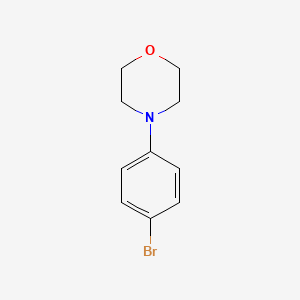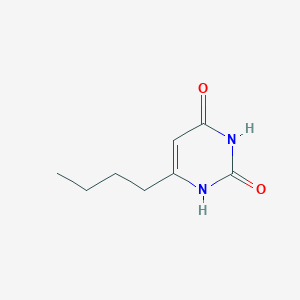
Acetato de metilo (2-oxopropoxi)
Descripción general
Descripción
Methyl (2-oxopropoxy)acetate is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2-oxopropoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2-oxopropoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Producción de solventes
“Acetato de metilo (2-oxopropoxi)” se utiliza en la producción de solventes . Los solventes son sustancias que pueden disolver otras sustancias y se utilizan ampliamente en varias industrias, incluidas las industrias de pintura, farmacéutica y química.
Fabricación de perfumes
Este compuesto también tiene aplicaciones en la producción de perfumes . Se puede utilizar para crear ciertos aromas o para mejorar el olor de otros ingredientes en un perfume.
Producción de tensioactivos
Los tensioactivos son compuestos que reducen la tensión superficial entre dos líquidos o entre un líquido y un sólido. “Acetato de metilo (2-oxopropoxi)” se utiliza en la producción de tensioactivos , que tienen una amplia gama de aplicaciones, incluidos detergentes, emulsionantes y dispersantes.
Producción de emulsionantes
Los emulsionantes son sustancias que ayudan a mezclar dos sustancias que normalmente no se mezclan bien, como el aceite y el agua. “Acetato de metilo (2-oxopropoxi)” se utiliza en la producción de emulsionantes , que se utilizan en varias industrias, incluidos los alimentos, los cosméticos y los productos farmacéuticos.
Producción de biodiésel
“Acetato de metilo (2-oxopropoxi)” se utiliza en la producción de biodiésel . El biodiésel es un combustible renovable y de combustión limpia que se utiliza como alternativa al diésel de petróleo.
Producción de agentes tensioactivos
Los agentes tensioactivos o surfactantes son compuestos que reducen la tensión superficial de un líquido, la tensión interfacial entre dos líquidos o la que existe entre un líquido y un sólido. “Acetato de metilo (2-oxopropoxi)” se utiliza en la producción de estos agentes , que tienen aplicaciones en muchas áreas, incluidos los detergentes, los agentes humectantes, los emulsionantes, los agentes espumantes y los dispersantes.
Investigación de esterificación
“Acetato de metilo (2-oxopropoxi)” se produce mediante esterificación catalítica de ácido acético y metanol con ácido sulfúrico como catalizador en un reactor discontinuo . Este proceso se está investigando por su eficacia y eficiencia, particularmente cuando se utiliza un método de microondas .
Mecanismo De Acción
Mode of Action
It is known that the compound can undergo various chemical reactions, such as the formation of oximes and hydrazones . In these reactions, the oxygen in the compound can act as a nucleophile, competing with nitrogen. The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Methyl (2-oxopropoxy)acetate may be involved in the acetate pathway, which is responsible for the biosynthesis of polyketides and related compounds . This pathway involves precursors containing repeated “ketide” units, which can undergo subsequent condensations and other reactions typical of carbonyl compounds to produce observed structures .
Result of Action
Based on its potential involvement in the acetate pathway, it may contribute to the biosynthesis of various bioactive compounds .
Action Environment
The action, efficacy, and stability of Methyl (2-oxopropoxy)acetate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes that can interact with Methyl (2-oxopropoxy)acetate .
Propiedades
IUPAC Name |
methyl 2-(2-oxopropoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVGUHQBLOOYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470786 | |
| Record name | methyl (2-oxopropoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61363-66-4 | |
| Record name | methyl (2-oxopropoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)


![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)


![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)



![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)

![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)
